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SSEA-4 hexaose-β-NAc-Propargyl

Cat. No.: B1165373
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Description

Rationale for this compound as a Specialized Glycan Research Tool

Stage-Specific Embryonic Antigen-4 (SSEA-4) is a glycosphingolipid that is prominently expressed on the surface of human embryonic stem cells and certain types of cancer cells, including breast, prostate, and ovarian cancer. elicityl-oligotech.combroadinstitute.orgelicityl-oligotech.combiosynth.com Its expression is often linked with a loss of epithelial characteristics and an increase in cell migration and invasion, suggesting a significant role in cancer progression. broadinstitute.orgbiosynth.com The core structure of the SSEA-4 antigen is a hexaose (a six-sugar chain). elicityl-oligotech.comulb.ac.be

To investigate the precise roles of SSEA-4 in these biological processes, researchers require tools that can specifically track and interact with this glycan. This is the rationale behind the development of this compound. This synthetic molecule is a precise replica of the natural SSEA-4 hexaose, but with a critical modification: a propargyl group attached via a β-N-acetylglucosamine (β-NAc) linker.

The propargyl group contains a terminal alkyne, a key functional group in one of the most popular bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". elicityl-oligotech.comnih.gov This reaction is highly specific, efficient, and can be performed under biological conditions. elicityl-oligotech.com By introducing the propargyl group onto the SSEA-4 hexaose, scientists have created a powerful research tool. This modified glycan can be used in a variety of experimental setups. For example, it can be used in competitive binding assays to identify proteins that interact with SSEA-4. More significantly, the propargyl handle allows for the attachment of a wide array of reporter molecules, such as fluorescent dyes or affinity tags (like biotin).

This "clickable" SSEA-4 probe enables researchers to:

Visualize SSEA-4 localization: By attaching a fluorescent probe via click chemistry, the distribution of SSEA-4 binding partners on the cell surface or within tissues can be imaged with high resolution.

Identify SSEA-4 binding proteins: The propargyl group can be used to link the SSEA-4 hexaose to a solid support, creating an affinity column to capture and identify proteins that specifically bind to SSEA-4 from a complex mixture of cellular proteins.

Investigate functional consequences: By attaching other molecules, researchers can probe the functional consequences of SSEA-4 interactions in a controlled manner.

The synthesis of such complex modified glycans is a non-trivial process, often involving multiple, carefully planned chemical steps. ethernet.edu.et The availability of synthetic SSEA-4 hexaose with a bioorthogonal handle like a propargyl group provides a standardized and powerful reagent for the glycoscience community to unravel the intricate roles of this important cancer and stem cell-associated glycan.

Properties

Molecular Formula

C18H32O16

Synonyms

NeuAcα2-3Galβ1-3GalNAcβ1-3Galα1-4

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Derivatization of Ssea 4 Hexaose β Nac Propargyl

Strategies for Oligosaccharide Synthesis of the SSEA-4 Hexaose Core

The core structure of SSEA-4 is a hexasaccharide with the sequence Neu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc. elicityl-oligotech.com Its synthesis requires a carefully planned strategy to assemble the monosaccharide units in the correct order and with the desired stereochemistry.

Chemical glycosylation remains a cornerstone for the synthesis of complex glycans. These methods involve the reaction of a glycosyl donor, a sugar with a leaving group at the anomeric position, with a glycosyl acceptor, a sugar with a free hydroxyl group.

A significant hurdle in the synthesis of the SSEA-4 hexaose is the stereoselective formation of the α-sialic acid linkage. nih.gov Sialic acid lacks a participating group at the C-3 position, making stereocontrol challenging. nih.govglycoforum.gr.jp Additionally, the presence of an electron-withdrawing carboxyl group at the anomeric center can destabilize the oxocarbenium ion intermediate, promoting elimination byproducts. nih.govglycoforum.gr.jp

To address these challenges, various methods for α-sialylation have been developed, which can be broadly categorized as nitrile solvent-dependent and -independent methods. glycoforum.gr.jp The use of nitrile solvents can promote the formation of a β-glycosyl nitrilium ion intermediate, which then undergoes an SN2-like reaction with the glycosyl acceptor to yield the desired α-sialoside. glycoforum.gr.jp Modifications to the sialic acid donor, such as altering leaving groups or protecting groups on the C5-amino group, can further improve the stereoselectivity and yield of this reaction. glycoforum.gr.jp Nitrile solvent-independent strategies often employ modified sialyl donors, such as those with modifications at the C1 or C3 positions, or the use of 4O,5N-oxazolidinone donors. glycoforum.gr.jp

To enhance the efficiency of synthesizing complex oligosaccharides like the SSEA-4 hexaose, convergent and one-pot synthetic protocols are often employed. scienovate.comnih.gov In a convergent strategy, smaller oligosaccharide fragments are synthesized independently and then coupled together to form the final, larger structure. nih.gov This approach is generally more efficient than a linear synthesis where monosaccharides are added one by one. For instance, a trisaccharide acceptor could be coupled with a trisaccharide donor to rapidly assemble the hexaose core. nih.gov

Table 1: Comparison of Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Monosaccharides are added sequentially to the growing glycan chain.Conceptually simple.Time-consuming, lower overall yield, difficult purification.
Convergent Synthesis Pre-synthesized oligosaccharide fragments are coupled together. nih.govHigher efficiency and overall yield, easier purification of intermediates. nih.govRequires careful planning of fragment synthesis.
One-Pot Synthesis Multiple reaction steps are performed in a single reaction vessel. scienovate.comReduced reaction time and resource consumption, minimized product loss. scienovate.comRequires compatible reaction conditions for all steps.

Enzymatic and chemoenzymatic approaches offer powerful alternatives to purely chemical synthesis for glycan elongation and functionalization. nih.govnih.gov These methods utilize the high specificity and efficiency of enzymes, such as glycosyltransferases, to form specific glycosidic linkages. nih.gov

In a chemoenzymatic strategy, a core oligosaccharide structure is first assembled using chemical methods. nih.gov This core is then further elaborated and functionalized using a panel of enzymes. For example, sialyltransferases can be used to install terminal sialic acid residues with complete stereoselectivity, circumventing the challenges associated with chemical α-sialylation. semanticscholar.org This approach combines the flexibility of chemical synthesis with the precision of enzymatic catalysis. nih.gov

Chemical Glycosylation Approaches for Complex Hexasaccharide Assembly

Regioselective Introduction of N-Acetyl and Propargyl Moieties

The synthesis of SSEA-4 hexaose-β-NAc-Propargyl requires the regioselective introduction of an N-acetyl (NAc) group and a propargyl group. The N-acetyl group is a key feature of the N-acetylgalactosamine (GalNAc) and N-acetylneuraminic acid (Neu5Ac) residues within the SSEA-4 structure. This is typically incorporated by using the appropriately functionalized monosaccharide building blocks from the outset of the synthesis.

The propargyl group is introduced at the reducing end of the hexaose, likely as a glycoside. This can be achieved by reacting the fully assembled and protected hexaose with propargyl alcohol under glycosylation conditions. taylorfrancis.com The propargyl group serves as a versatile chemical handle for subsequent "click" chemistry conjugations. nih.gov

Protective Group Strategies and Their Impact on Synthesis Efficiency and Yield

The judicious choice of protecting groups is critical in complex oligosaccharide synthesis. researchgate.netuniversiteitleiden.nl These groups temporarily mask the numerous hydroxyl and other functional groups, allowing for regioselective reactions at specific positions. news-medical.netresearchgate.net An ideal protecting group should be easy to introduce and remove under mild conditions without affecting other parts of the molecule. news-medical.net

The reactivity of the different hydroxyl groups on a monosaccharide can vary, and these subtle differences can be exploited to formulate effective protecting group strategies. universiteitleiden.nl For instance, the primary alcohol is generally the most reactive and can be selectively protected with bulky groups like silyl or trityl ethers. universiteitleiden.nl

Table 2: Common Protecting Groups in Oligosaccharide Synthesis

Protecting GroupAbbreviationTypically ProtectsRemoval Conditions
Benzyl etherBnHydroxyl groupsCatalytic hydrogenation wiley-vch.de
Acetyl esterAcHydroxyl groupsBasic hydrolysis
Benzoyl esterBzHydroxyl groupsBasic hydrolysis
tert-Butyldimethylsilyl etherTBDMSHydroxyl groupsFluoride ions (e.g., TBAF)
Benzylidene acetalBn4,6-diols of hexopyranosidesAcidic hydrolysis wiley-vch.de

Analytical Strategies for Purity Assessment of Synthetic Glycoconjugates

Ensuring the purity and structural integrity of synthetic glycoconjugates like this compound is critical for their use in biological and biomedical research. Due to the inherent complexity and potential for microheterogeneity in glycan synthesis, a combination of orthogonal analytical techniques is required for comprehensive characterization. acs.orgnih.govnih.gov The focus of this assessment is on verifying the primary structure, including the correct sequence of monosaccharides, the configuration of glycosidic linkages, and the presence of the functional propargyl group, while confirming the absence of impurities from the synthetic process.

Several high-resolution analytical methods are routinely employed for this purpose:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for assessing the purity of synthetic glycans. springernature.comnih.gov Different HPLC modes can be used. Normal-phase HPLC is effective for separating underivatized glycans, while reversed-phase HPLC (RP-HPLC) is often used for glycans that have been derivatized with a fluorescent or hydrophobic tag. Anion-exchange chromatography can be used to separate glycans based on the charge imparted by sialic acid residues. By comparing the retention time of the synthesized product to a known standard and analyzing the peak homogeneity, one can assess the purity of the sample.

Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the target glycoconjugate. pharmtech.comacs.org Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS provide accurate mass measurements, confirming that the correct number of monosaccharide residues and the propargyl group are present. Tandem mass spectrometry (MS/MS) is used for structural elucidation by inducing fragmentation of the glycan. acs.org The resulting fragmentation pattern provides information about the monosaccharide sequence and branching patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for the detailed structural characterization of oligosaccharides. pharmtech.comacs.org One-dimensional (1D) ¹H NMR spectra can provide a unique fingerprint of the compound and confirm the presence of characteristic signals, such as those from the anomeric protons and the propargyl group. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), are used to assign all the proton and carbon signals and to definitively establish the sequence of monosaccharides and the position and stereochemistry (α or β) of the glycosidic linkages. acs.org

The combination of these analytical strategies provides a comprehensive assessment of the purity and structural identity of synthetic glycoconjugates, ensuring that the material is suitable for its intended application.

Table 1: Summary of Analytical Strategies for Glycoconjugate Purity Assessment

Analytical Method Principle of Operation Information Provided
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase. Purity assessment, separation of isomers, quantification.
Mass Spectrometry (MS) Ionization of the analyte and separation of ions based on their mass-to-charge ratio. Molecular weight confirmation, determination of monosaccharide composition, sequence and branching information (with MS/MS).

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Unambiguous structural elucidation, including monosaccharide sequence, linkage positions, and anomeric configuration (α/β). Confirmation of functional groups. |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Stage-Specific Embryonic Antigen-4 (SSEA-4)
Stage-Specific Embryonic Antigen-3 (SSEA-3)
N-acetylglucosamine (GlcNAc)
N-acetylneuraminic acid (Neu5Ac)

Molecular Recognition and Functional Ligand Receptor Interactions of Ssea 4 Hexaose β Nac Propargyl

Specificity and Affinity for SSEA-4 Specific Antibodies and Immunological Reagents

The high specificity of antibodies for the SSEA-4 glycan epitope is fundamental to its utility as a biomarker. nih.gov This interaction is leveraged in a host of immunological techniques critical for research and potential therapeutic applications.

The interaction between SSEA-4 and specific antibodies can be characterized by the type of antibody used: monoclonal or polyclonal. Monoclonal antibodies (mAbs), derived from a single B-cell clone, exhibit high specificity by recognizing a single, unique epitope on the SSEA-4 glycan. nih.gov This results in a homogenous population of antibodies with consistent binding affinity. For instance, the well-characterized anti-SSEA-4 mAb, MC-813-70, and the de novo generated mAb IPS-K-4A2B8 demonstrate very high specificity for the SSEA-4 structure, with glycan array analyses confirming minimal to no binding to other related glycans. nih.gov The mAb IPS-K-4A2B8, in particular, was shown to bind with exceptionally high affinity to the SSEA-4 glycan. nih.gov

Polyclonal antibodies (pAbs), in contrast, are a heterogeneous mixture of antibodies derived from multiple B-cell clones. This means they can recognize several different epitopes on the same SSEA-4 antigen. While this can lead to signal amplification in certain detection methods, it may also result in greater variability between batches and a potential for lower specificity compared to monoclonal antibodies. The choice between monoclonal and polyclonal antibodies depends on the specific application, with mAbs being preferred for applications requiring high precision and reproducibility.

AttributeMonoclonal Antibodies (mAbs)Polyclonal Antibodies (pAbs)
OriginSingle B-cell cloneMultiple B-cell clones
SpecificityRecognize a single epitope; highly specificRecognize multiple epitopes; can have broader reactivity
ConsistencyHigh batch-to-batch consistencyPotential for batch-to-batch variability
AffinityUniform, high affinity for a specific epitopeA mixture of antibodies with varying affinities
SSEA-4 Application ExamplemAb MC-813-70 for flow cytometry and cell sorting thermofisher.comnih.govGeneral detection assays where signal amplification is beneficial

The specific binding of antibodies to SSEA-4 is crucial for various laboratory techniques aimed at identifying, quantifying, and isolating SSEA-4-expressing cells. The high specificity of monoclonal antibodies makes them particularly valuable for these applications. nih.gov

Immunodetection: Techniques such as flow cytometry, immunocytochemistry (ICC), and immunohistochemistry (IHC) rely on anti-SSEA-4 antibodies to detect and visualize SSEA-4 positive cells. rndsystems.comashpublications.orgthermofisher.com For example, the eBioMC-813-70 mAb is widely used for the flow cytometric analysis of human embryonic stem cells and induced pluripotent stem cells. thermofisher.com The superior separation capacity of high-affinity mAbs like IPS-K-4A2B8 allows for the clear distinction between SSEA-4 positive and negative subpopulations within a heterogeneous cell sample. nih.gov

Cell Sorting: The isolation of pure populations of SSEA-4 positive cells is often a prerequisite for downstream applications in stem cell research and oncology. Two primary methods are employed:

Fluorescence-Activated Cell Sorting (FACS): This technique uses fluorescently labeled anti-SSEA-4 antibodies to identify and sort individual cells. FACS can achieve very high purity of the sorted populations, making it ideal for experiments requiring precisely defined cell types. nih.govfrontiersin.org

Magnetic-Activated Cell Sorting (MACS): In this method, cells are labeled with anti-SSEA-4 antibodies that are conjugated to magnetic microbeads. When the cell suspension is passed through a column in a magnetic field, the labeled cells are retained, allowing for their separation from the unlabeled population. arvojournals.org MACS is a rapid and effective method for bulk cell isolation.

MethodologyPrinciplePrimary AdvantageCommon SSEA-4 Application
Fluorescence-Activated Cell Sorting (FACS)Separation based on fluorescence of antibody-labeled cellsHigh purity and multiparameter analysisIsolating rare SSEA-4+ cancer stem cell subpopulations nih.gov
Magnetic-Activated Cell Sorting (MACS)Separation based on magnetic labeling of cellsHigh throughput and speed for bulk separationsEnrichment of SSEA-4+ corneal epithelial cells arvojournals.org

Investigation of Potential Endogenous Glycan-Binding Proteins and Receptors

Beyond antibodies, the SSEA-4 glycan can be recognized by endogenous proteins, mediating important biological functions such as cell adhesion and signaling.

Research has identified several endogenous proteins that interact with SSEA-4.

FK506-Binding Protein 4 (FKBP4): Using affinity capture and glycan microarray techniques, the intracellular protein FKBP4 (also known as FKBP52) was identified as a direct binding partner of SSEA-4 in the MCF-7 breast cancer cell line. nih.gov Subsequent studies have suggested that SSEA-4 competes with the immunosuppressant drug FK-506 for binding to FKBP4 during its transport to the cell surface. pnas.org

Laminin-Binding Proteins: Studies have reported that SSEA-4 is involved in the binding of cells to laminin (B1169045), an essential component of the extracellular matrix (ECM). nih.gov This interaction is thought to be mediated through a laminin receptor, specifically the laminin-binding protein 34/67. nih.gov

The interaction of SSEA-4 with its binding partners has significant consequences for cell behavior, particularly in adhesion and signaling. The expression of SSEA-4 is associated with a loss of cell-cell interactions and a gain of a migratory phenotype, suggesting a role in processes like the epithelial-to-mesenchymal transition (EMT). nih.govnih.gov

Stable knockdown of the enzyme responsible for SSEA-4 synthesis leads to a significant decrease in cellular adhesion to various ECM components, including laminin. nih.gov This indicates that SSEA-4 directly participates in anchoring cells to their surrounding matrix. Furthermore, SSEA-4 expression is often concentrated in invadopodia, which are cellular protrusions involved in ECM degradation and cell invasion. nih.govmdpi.com These structures are also enriched with active signaling molecules, and SSEA-4 has been shown to colocalize with key signaling proteins such as phosphorylated PI3K (pPI3K), pAkt, and pSrc. nih.gov This colocalization suggests that SSEA-4 may act as a component of a "glycosynapse," a specialized microdomain on the cell membrane that organizes signaling complexes and modulates cell adhesion and migration. nih.gov

Kinetic and Thermodynamic Characterization of Binding Events

Quantifying the binding kinetics and thermodynamics of ligand-receptor interactions provides a deeper understanding of the stability and specificity of the molecular recognition process. For the interaction between SSEA-4 and its specific monoclonal antibodies, techniques like fluorescence polarization and surface plasmon resonance (SPR) have been employed. nih.gov

Fluorescence polarization assays, which measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner, have been used to determine the binding affinity of anti-SSEA-4 mAbs. nih.gov These studies revealed that high-affinity monoclonal antibodies bind to SSEA-4 with an equilibrium dissociation constant (Kd) in the low nanomolar range, indicating a very strong and stable interaction. nih.gov

The equilibrium dissociation constant (Kd) is a ratio of the off-rate (koff) to the on-rate (kon) and is an inverse measure of affinity; a lower Kd value signifies a higher binding affinity. abcam.co.jp

Binding PartnersTechniqueBinding Constant (Kd)Reference
α-SSEA-4 (mAb) and SSEA-4–BODIPYFluorescence Polarization(115 ± 10) nM nih.gov

The thermodynamic parameters of these interactions, such as changes in enthalpy (ΔH) and entropy (ΔS), dictate the nature of the binding forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions). While specific thermodynamic data for SSEA-4 hexaose-β-NAc-Propargyl are not detailed in the available literature, the high affinity and specificity observed suggest a binding event that is both enthalpically and entropically favorable. longdom.org

Analysis of Glycan Conformational Dynamics and Their Influence on Molecular Recognition

The three-dimensional structure of this compound is not static; rather, it exists as a dynamic ensemble of conformations in solution. This conformational flexibility, primarily arising from the rotation around glycosidic linkages, plays a pivotal role in its molecular recognition by binding partners such as antibodies and lectins. Understanding these conformational dynamics is therefore crucial for elucidating the structural basis of its biological activity and for the rational design of synthetic ligands.

Computational methods, such as molecular dynamics (MD) simulations, and experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for investigating the conformational preferences of complex glycans. uea.ac.uknih.gov While specific studies on the conformational dynamics of this compound are not extensively available in public literature, valuable insights can be drawn from studies on structurally related sialylated oligosaccharides. nih.gov

Key Glycosidic Linkage Conformations

The conformation of each glycosidic linkage is defined by a set of torsion angles, most importantly φ (phi) and ψ (psi). For some linkages, an additional ω (omega) angle is relevant. The energetically favorable values for these angles determine the spatial arrangement of the linked monosaccharide units.

Glycosidic LinkageTorsion Angle (φ)Torsion Angle (ψ)Torsion Angle (ω)Predominant Conformer(s)
Neu5Acα2-3Gal-160° ± 4°-11° ± 2°N/AA relatively rigid conformation with a deep potential energy well. nih.gov
Galβ1-3GalNAcVariableVariableN/AExhibits significant flexibility, allowing for multiple low-energy conformations.
GalNAcβ1-3GalVariableVariableN/AContributes to the overall flexibility of the glycan backbone.
Galα1-4GalVariableVariableN/AShows a bimodal distribution of the ψ torsion angle, indicating conformational heterogeneity. nih.gov
Galβ1-4GlcVariableVariableN/AA flexible linkage that influences the orientation of the entire hexaose chain relative to the aglycone.

This table presents expected conformational preferences based on studies of similar glycosidic linkages. Specific values for this compound would require dedicated computational or experimental analysis.

Influence of the Terminal Sialic Acid

The terminal Neu5Acα2-3Gal linkage in SSEA-4 is known to adopt a relatively well-defined conformation. nih.gov This rigidity at the non-reducing end presents a specific epitope for molecular recognition. The negatively charged carboxyl group of sialic acid also plays a crucial role in electrostatic interactions with receptor binding sites.

Flexibility of the Glycan Backbone

In contrast to the terminal sialic acid linkage, the internal glycosidic bonds of the SSEA-4 hexaose backbone (Galβ1-3GalNAc, GalNAcβ1-3Gal, Galα1-4Gal, and Galβ1-4Glc) are generally more flexible. nih.gov This flexibility allows the glycan to adopt a range of conformations, from extended to more compact, folded structures. This dynamic nature can be essential for its biological function, enabling the glycan to adapt its shape to fit different binding partners—a concept known as conformational selection.

Role of the β-NAc-Propargyl Group

The introduction of the β-N-acetyl-propargyl group at the reducing end of the SSEA-4 hexaose serves multiple purposes. Structurally, it replaces the native ceramide anchor of the parent glycosphingolipid. While removing the lipid tail alters its membrane-associated properties, the propargyl group provides a reactive handle for "click" chemistry, enabling conjugation to surfaces, proteins, or fluorescent probes.

From a conformational standpoint, the propargyl group is relatively small and linear, and its direct impact on the global conformation of the large hexaose chain is likely to be localized to the reducing end. However, its presence can influence the orientation of the entire glycan when tethered to a surface or another molecule, thereby affecting the presentation of the recognition epitopes to binding partners.

Conformational Dynamics and Molecular Recognition

The dynamic nature of this compound has profound implications for its interaction with receptors. The distribution of conformers in the unbound state determines the entropic cost of binding. A pre-organized conformer that closely matches the bound-state geometry will have a higher binding affinity.

Molecular recognition often involves a process of "induced fit," where the binding of a ligand can stabilize a specific conformation of the glycan that is less populated in the free state. Conversely, the receptor may also undergo conformational changes upon binding. The flexibility of the SSEA-4 hexaose backbone allows it to present the key recognition elements, primarily the terminal sialic acid and adjacent galactose residues, in an optimal orientation for interaction with the binding pocket of a receptor.

Applications of Ssea 4 Hexaose β Nac Propargyl in Advanced Biological Systems Research

Probing Cell Surface Glycan Topography and Dynamics via Bioorthogonal Ligation

Metabolic glycoengineering using monosaccharide analogues with bioorthogonal chemical reporters, such as an alkyne or azide (B81097) group, is a powerful technique for labeling the glycocalyx. nih.govfrontiersin.org SSEA-4 hexaose-β-NAc-propargyl is designed for such applications. The propargyl group (an alkyne) serves as a chemical handle that does not interfere with cellular processes. Once the sugar is metabolized and incorporated into glycoconjugates on the cell surface, this handle can be covalently bonded to a probe molecule containing a complementary azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net This highly selective and efficient reaction allows for the precise attachment of various probes for visualization and analysis. uni-konstanz.deresearchgate.net

Live-cell imaging enables the observation of dynamic processes in cells in their native state. fu-berlin.de By using this compound, researchers can visualize the distribution and dynamics of SSEA-4 on living cells. The process involves introducing the propargyl-tagged hexaose to the cell culture, where it is taken up and integrated into the cell-surface glycans. Subsequently, a fluorescent dye modified with an azide group is added. The click chemistry reaction links the dye specifically to the incorporated propargyl-tagged SSEA-4, allowing for real-time visualization of its localization and movement on the cell membrane using fluorescence microscopy. nih.govnih.gov This method offers a significant advantage over antibody-based staining for live imaging, as it involves covalent labeling that can be more stable and less perturbing to the cell surface. uni-konstanz.de

Flow cytometry is a high-throughput technique used to analyze and sort cells based on their physical and chemical characteristics. nih.gov The bioorthogonal ligation strategy enabled by this compound is readily adaptable for flow cytometry. After metabolically labeling cells with the propargyl-tagged sugar, a fluorescent azide probe is attached via click chemistry. nih.gov The entire cell population can then be analyzed by a flow cytometer, which quantifies the fluorescence of each individual cell. researchgate.net

This approach allows for the precise quantification of SSEA-4 expression levels across a heterogeneous cell population. Furthermore, it enables Fluorescence-Activated Cell Sorting (FACS), where cells exhibiting a specific level of fluorescence (and thus SSEA-4 expression) can be physically isolated from the mixture for further culture and analysis. nih.govfrontiersin.org This is particularly valuable for enriching populations of pluripotent stem cells or other SSEA-4-positive cell types. frontiersin.orgstemcell.com

Table 1: Comparison of SSEA-4 Detection Methods

MethodPrincipleApplicationAdvantagesLimitations
Antibody-Based (Immunofluorescence) Monoclonal antibodies bind specifically to the SSEA-4 epitope.Imaging, Flow Cytometry, Western BlottingHigh specificity, commercially available reagents.Can be perturbing to live cells, may not be suitable for long-term tracking.
Bioorthogonal Ligation (Propargyl Tag) Metabolic incorporation of a propargyl-tagged sugar, followed by covalent "click" reaction with a fluorescent azide probe.Live-Cell Imaging, Flow Cytometry, ProteomicsCovalent and stable labeling, less perturbing for live-cell dynamics, enables pulse-chase experiments.Requires metabolic incorporation, synthesis of specialized reagents.

Interrogation of Stem Cell State, Pluripotency, and Differentiation Pathways

Glycans are key regulators of stem cell fate, influencing self-renewal and differentiation. nih.gov SSEA-4 is a primary surface marker used to identify and characterize undifferentiated human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs). frontiersin.orgnih.gov Its expression is downregulated upon differentiation, making it a reliable indicator of the pluripotent state. stemcell.com The ability to track SSEA-4 expression dynamically provides critical insights into the molecular mechanisms governing stem cell biology.

As stem cells commit to a specific lineage, their cell surface glycan profile undergoes significant changes. Monitoring the expression of SSEA-4 provides a clear indication of the exit from the pluripotent state. Using a tool like this compound in a "pulse-chase" experiment would allow researchers to track the fate of SSEA-4 glycans synthesized at a specific time point. By introducing the tagged sugar for a short period (pulse) and then switching to an untagged medium (chase), one can follow the turnover and modification of the SSEA-4 population as cells differentiate, offering a high-resolution view of glycan dynamics during lineage commitment.

Many stem cell populations, such as mesenchymal stem/stromal cells (MSCs), are heterogeneous. nih.gov Identifying and isolating the most potent, pluripotent-like cells is a major goal in regenerative medicine. nih.govfrontiersin.org SSEA-4 has been identified as a marker that can be used to isolate multipotent MSCs from bone marrow and other sources. nih.govashpublications.org

Using this compound, cells can be metabolically labeled. Following the click reaction, instead of a fluorescent probe, magnetic beads functionalized with an azide can be attached. This allows for the efficient separation of SSEA-4-positive cells from a mixed population using magnetic-activated cell sorting (MACS). nih.gov Alternatively, FACS sorting based on fluorescence from a clicked-on probe can achieve high purity enrichment. frontiersin.orgstemcell.com Studies have shown that sorting for SSEA-4 can enrich for cells with enhanced stemness properties. nih.gov For example, one study demonstrated that starting with a mixed population containing 12% SSEA-4+ cells, four rounds of immuno-magnetic separation resulted in a population that was 99% SSEA-4+. stemcell.com

Table 2: SSEA-4 Expression in Different Stem Cell Populations

Cell TypeSSEA-4 Expression StatusAssociated StateReference
Human Embryonic Stem Cells (hESCs)HighPluripotent frontiersin.org
Induced Pluripotent Stem Cells (iPSCs)HighPluripotent frontiersin.org
Wharton's Jelly MSCs (WJ-MSCs)Heterogeneous (subpopulation is positive)Pluripotent-like nih.govfrontiersin.org
Bone Marrow-Derived MSCsSubpopulation is positiveMultipotent nih.govashpublications.org
Differentiated ProgenyLow / NegativeDifferentiated stemcell.com

Elucidating Glycomic Alterations in Non-Human Disease Models and Cell Lines

Aberrant glycosylation is a hallmark of cancer, contributing to malignant behaviors like invasion and metastasis. nih.govfrontiersin.org SSEA-4, while known as a stem cell marker, is also re-expressed in various cancers, where it is often associated with a more aggressive, mesenchymal-like phenotype and chemotherapy resistance. nih.govnih.gov

In non-human models and cell lines, this compound can be used to investigate the role of SSEA-4 in cancer biology. For instance, studies on prostate and breast cancer cell lines have identified subpopulations of SSEA-4-positive cells that exhibit increased tumorigenicity and migratory potential. nih.govnih.gov In a pig model, SSEA-4 expression in iPSCs was found to be necessary for their differentiation into neural lineages, highlighting its importance in developmental pathways that can be relevant to disease modeling. nih.gov Research in mouse models has also revealed SSEA-4 expression on multipotent progenitor cells in the bone marrow, indicating a role in normal hematopoiesis that could be relevant to hematological malignancies. mdpi.com The use of bioorthogonal labeling in these models would facilitate the precise tracking and characterization of these SSEA-4-positive cell populations during disease progression and in response to therapy. nih.gov

Understanding Aberrant Glycosylation in In Vitro Cancer Models

Aberrant glycosylation, a hallmark of cancer, involves the alteration of glycan structures on the surfaces of cancer cells, which can significantly impact tumor development, proliferation, and metastasis. nih.govfrontiersin.org The Stage-Specific Embryonic Antigen 4 (SSEA-4) is a well-characterized tumor-associated carbohydrate antigen (TACA) found on both glycoproteins and glycolipids. nih.gov Its expression is often upregulated in various cancers, including breast, prostate, and colorectal cancer, while being low or absent in most normal adult tissues. nih.govdntb.gov.ua

This compound serves as a synthetic probe to investigate the functional consequences of SSEA-4 expression in laboratory-based cancer models (in vitro). By introducing this synthetic glycan or using it to block interactions, researchers can dissect its role in cancer cell behavior.

Research findings indicate:

Correlation with Cancer Stem Cells (CSCs): SSEA-4 expression has been linked to subpopulations of cancer cells with stem-like properties, which are often resistant to chemotherapy. dntb.gov.uafrontiersin.org The presence of SSEA-4 on these cells is associated with maintaining their survival and self-renewal capabilities. frontiersin.org

Modulation of Cell Signaling: As a component of the cell's glycocalyx, SSEA-4 can influence critical signaling pathways. Altered glycosylation, including the overexpression of SSEA-4, can regulate cell-to-cell interactions, cell adhesion, and signal transduction, all of which are crucial for tumor growth. frontiersin.orgnih.gov

Epithelial-to-Mesenchymal Transition (EMT): SSEA-4 expression is associated with the loss of epithelial characteristics and the gain of a mesenchymal phenotype, a process known as EMT. nih.govnih.gov This transition is a critical step in cancer progression, allowing tumor cells to become more motile and invasive. nih.gov

Table 1: SSEA-4 Expression and Associated Phenotypes in Cancer Models

Cancer Type Cell Line(s) Observed Phenotype Associated with SSEA-4 Expression Reference(s)
Breast Cancer MCF-7 Marks a subpopulation of chemotherapy-resistant cells with mesenchymal features. dntb.gov.uanih.gov
Prostate Cancer DU145, PC3 Defines an invasive subpopulation with fibroblast-like morphology and reduced cell-cell contact. nih.govnih.gov

Contribution to Understanding Cell Migration and Invasion Mechanisms

The ability of cancer cells to migrate from the primary tumor and invade surrounding tissues is a key step in metastasis. SSEA-4 has been directly implicated in these processes. nih.govnih.gov The use of this compound in research allows for precise studies into the molecular mechanisms governing these events.

Key research findings include:

Role in Cell Adhesion: Stable knockdown of SSEA-4 synthesis has been shown to decrease cellular adhesion to various extracellular matrix (ECM) components. nih.govnih.gov This suggests that SSEA-4 mediates the interaction between the cancer cell and its environment, a critical factor in cell migration.

Localization to Invasive Structures: In invasive cancer cells, SSEA-4 has been observed to accumulate in specialized cell-surface structures called invadopodia. nih.govnih.gov These are actin-rich protrusions that cancer cells use to degrade the ECM and invade tissues. The colocalization of SSEA-4 with signaling proteins in these structures points to its active role in the invasion process. nih.gov

Signaling for Motility: The clustering of SSEA-4 on the cell surface can initiate downstream signaling cascades that promote an invasive phenotype. dntb.gov.ua These signaling events can involve key kinases that regulate the cytoskeleton and promote cell motility. nih.gov Studies on breast cancer cells have shown that SSEA-4 is involved in signaling events that lead to invasion. dntb.gov.ua

Table 2: Mechanistic Roles of SSEA-4 in Cancer Cell Migration and Invasion

Mechanism Description Implication in Cancer Reference(s)
Adhesion Modulation SSEA-4 influences the binding of cells to the extracellular matrix. Altered adhesion allows cells to detach from the primary tumor and move. nih.govnih.gov
Invadopodia Formation SSEA-4 concentrates in invadopodia, structures used for ECM degradation. Facilitates the physical breakdown of tissue barriers, enabling invasion. nih.gov

Integration into Glycoproteomics and Glycolipidomics Workflows

Glycoproteomics and glycolipidomics are specialized fields of research focused on the large-scale study of glycoproteins and glycolipids, respectively. The propargyl group on this compound makes it an ideal tool for these workflows, enabling the use of bioorthogonal chemistry, specifically copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry."

Targeting SSEA-4 Bearing Glycoconjugates for Mass Spectrometry-Based Identification

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify molecules. In glycoproteomics, MS is used to determine the identity of glycoproteins and map their glycosylation sites. The propargyl handle on the SSEA-4 glycan allows for the covalent attachment of reporter tags to SSEA-4-bearing glycoconjugates.

The workflow typically involves:

Metabolic or Enzymatic Labeling: Cells can be treated with a precursor sugar that is metabolically incorporated into glycans, or cell lysates can be treated with glycosyltransferases to attach the propargyl-modified SSEA-4.

Click Chemistry Reaction: The propargyl-tagged glycoconjugates are reacted with an azide-containing reporter molecule. This reporter can be a biotin (B1667282) tag for affinity purification or a fluorescent tag for imaging.

Enrichment and Digestion: Biotin-tagged glycoconjugates are captured using streptavidin beads. The captured proteins are then digested into smaller peptides, often using trypsin.

Mass Spectrometry Analysis: The resulting peptides (with the attached glycan or a remnant of it) are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the protein and the site of glycosylation.

This approach enables researchers to selectively isolate and identify the specific proteins and lipids that are modified with the SSEA-4 glycan in a complex biological sample.

Identification of SSEA-4 Interacting Proteins and Lipids

Understanding the function of SSEA-4 requires identifying the molecules it interacts with. This compound can be used as bait to capture these binding partners.

Methods for identifying interacting molecules include:

Affinity Capture/Pull-Down Assays: The propargyl group can be used to immobilize the SSEA-4 glycan onto a solid support, such as agarose (B213101) beads, via click chemistry. This "bait" is then incubated with cell lysate. Proteins and lipids that bind to SSEA-4 are captured on the beads, while non-binding molecules are washed away. The captured molecules are then eluted and identified by mass spectrometry.

Glycan Microarrays: The this compound can be "clicked" onto an azide-functionalized microarray surface to create a spot containing only the SSEA-4 glycan (see section 4.5).

Using these methods, researchers in one study successfully identified FK-506 binding protein 4 (FKBP4) as a direct binding partner of SSEA-4 in the MCF-7 breast cancer cell line. nih.gov This interaction was confirmed using both affinity capture and glycan microarray techniques. nih.gov

Development and Application in Glycan Array Technologies

Glycan arrays are powerful high-throughput tools for studying the interactions of glycans with proteins (like lectins and antibodies) and other molecules. nih.gov They consist of a collection of different glycans immobilized on a solid surface, such as a glass slide.

The this compound is perfectly suited for the fabrication of modern glycan arrays. The propargyl group provides a specific chemical handle for covalent attachment to a functionalized surface, ensuring a defined orientation and presentation of the glycan.

The process involves:

Surface Preparation: A substrate (e.g., glass slide) is coated with a layer that presents azide groups.

Glycan Immobilization: A solution containing this compound is spotted onto the azide-functionalized surface.

Click Chemistry Reaction: A copper-catalyzed reaction covalently links the alkyne on the propargyl group to the azide on the surface, securely attaching the SSEA-4 glycan.

Once fabricated, the array can be incubated with a biological sample, such as fluorescently labeled cell lysate, a purified protein, or an antibody. Binding to the SSEA-4 spot is detected by fluorescence, indicating an interaction. This technology has been used to confirm the binding of proteins like FKBP4 to SSEA-4 and to screen for other potential binding partners or specific antibodies. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
E-cadherin

Advanced Analytical and Biophysical Methodologies for Characterizing Ssea 4 Hexaose β Nac Propargyl and Its Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level structural elucidation of glycans. rsc.orgnih.gov For SSEA-4 hexaose-β-NAc-Propargyl, NMR is used to validate the primary structure, including the sequence of the six monosaccharide units, their ring forms, and the specific stereochemistry of the glycosidic linkages, such as the crucial β-NAc linkage. elicityl-oligotech.com

One-dimensional (1D) ¹H NMR spectra provide a unique fingerprint of the molecule, with characteristic chemical shifts for anomeric protons and acetyl groups that can confirm the purity and identity of the glycan. researchgate.netwiley.com For instance, signals from the N-acetyl groups of Neu5Ac and GlcNAc residues in blood samples appear as distinct peaks (often referred to as GlycA and GlycB) and can be used for quantification. wiley.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to piece together the full structure. These techniques allow for the assignment of all proton and carbon signals and establish through-bond and through-space connectivities, confirming the sequence Neu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc. nih.gov The presence of the propargyl group would be confirmed by characteristic signals for the alkyne protons and carbons in a distinct region of the spectrum.

Conformational analysis, which is critical for understanding molecular interactions, is achieved through the measurement of scalar coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs). These parameters provide information on dihedral angles across glycosidic linkages and through-space proximities between protons, respectively, defining the molecule's three-dimensional shape in solution. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Glycan Acetyl Groups

Glycan Moiety Signal Name Typical Chemical Shift (ppm)
N-acetylneuraminic acid (Neu5Ac) GlycA ~2.0-2.1

This table is interactive. Users can sort and filter the data.

Mass Spectrometry (MS) Techniques for Molecular Mass and Glycan Linkage Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of glycans with high precision and for analyzing their structure. For this compound, MS confirms the exact molecular mass, verifying the composition of the hexaose and the successful installation of the β-NAc-Propargyl linker. The molecular formula for the related SSEA-4 hexaose sodium salt is C43H71N2NaO34, with a monoisotopic mass of 1182.3785916 Da. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of N-glycans. nih.govnih.gov It allows for the direct observation of glycans, often after enzymatic release from a glycoprotein and permethylation, which enhances ionization efficiency and provides linkage information through fragmentation analysis. nih.gov The coupling of MS with separation techniques like liquid chromatography (LC-MS) is also a standard approach for analyzing complex glycan mixtures. nih.gov

Tandem mass spectrometry (MS/MS) is employed for detailed structural characterization. By inducing fragmentation of the parent ion, MS/MS spectra reveal the monosaccharide sequence and the positions of the glycosidic linkages. This fragmentation pattern provides critical data to confirm the specific glycan structure of SSEA-4. This technique was instrumental in confirming the depletion of SSEA-4 and its precursors in studies investigating its role in human embryonic stem cells. merckmillipore.com

Optical Spectroscopy and Circular Dichroism for Higher-Order Structure Determination

While NMR and MS provide detailed information on the primary structure and conformation of this compound, optical spectroscopy techniques like Circular Dichroism (CD) can offer insights into its higher-order structure and interactions. CD spectroscopy is sensitive to the chiral nature of molecules and is widely used to study the secondary structure of proteins.

For glycans, CD is less commonly used for de novo structure determination but can be valuable for detecting conformational changes upon binding to other molecules, such as proteins or antibodies. The glycan itself may have a weak CD signal, but its interaction with a protein can induce a conformational change in either binding partner, leading to a measurable change in the CD spectrum. This can provide evidence of binding and offer clues about the nature of the interaction. The accessibility of glycan sites to enzymes, which is influenced by the local higher-order structure of the protein, can impact glycan processing and maturation. researchgate.net

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free optical techniques essential for studying the real-time kinetics of molecular interactions. nih.gov These methods are widely used to quantify the binding of glycans to proteins, such as lectins or antibodies. nih.govnih.govnicoyalife.com

In a typical SPR or BLI experiment, a ligand (e.g., an antibody specific to SSEA-4) is immobilized on a sensor surface, and the analyte (this compound) is flowed over the surface. nih.govnih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. nih.gov This generates a sensorgram from which key kinetic parameters can be calculated. bioradiations.com

These parameters include:

Association rate constant (kₐ or kₒₙ): The rate at which the molecules bind.

Dissociation rate constant (kₔ or kₒբբ): The rate at which the complex falls apart.

Equilibrium dissociation constant (Kₔ): A measure of the binding affinity (Kₔ = kₔ/kₐ).

These techniques are highly sensitive and can measure a wide range of affinities, from weak (micromolar) to strong (nanomolar) interactions. researchgate.net BLI, in particular, is well-suited for high-throughput screening and analyzing interactions in complex media. glycoselect.com Competition assays using BLI can also be employed to determine the solution Kᴅ values of weak glycan-protein interactions. nih.govresearchgate.net

Table 2: Kinetic Parameters Measurable by SPR and BLI

Parameter Symbol Description Typical Units
Association Rate kₐ (kₒₙ) Rate of complex formation M⁻¹s⁻¹
Dissociation Rate kₔ (kₒբբ) Rate of complex decay s⁻¹

This table is interactive. Users can sort and filter the data.

Advanced Microscopy (e.g., Confocal, Super-Resolution) for Cellular Localization and Dynamics

Advanced microscopy techniques are pivotal for visualizing the localization and dynamic behavior of SSEA-4 within a cellular context. SSEA-4 is a well-established surface marker for pluripotent stem cells and various cancer cells, and understanding its distribution is key to understanding its function. nih.govnih.govglykogen.com

Immunofluorescence staining followed by confocal microscopy is a standard method to determine the subcellular localization of SSEA-4. nih.gov In this technique, cells are incubated with a primary antibody that specifically recognizes the SSEA-4 glycan, followed by a fluorescently labeled secondary antibody. nih.govfrontiersin.org The confocal microscope then captures high-resolution images, revealing that SSEA-4 is predominantly found on the cell surface. nih.gov Studies have shown SSEA-4 accumulation in specific membrane structures like filopodia and invadopodia, which are associated with cell migration. mdpi.com

Live-cell imaging using fluorescently labeled antibodies or synthetic fluorescent probes of SSEA-4 allows for the real-time monitoring of its dynamics in the plasma membrane. nih.govrndsystems.com These studies can reveal how SSEA-4 moves, clusters, and interacts with other membrane components, providing insights into its role in processes like cell adhesion and signaling. acs.org Super-resolution microscopy techniques can further enhance the visualization of these processes at the nanoscale, overcoming the diffraction limit of conventional light microscopy.

Chromatographic and Electrophoretic Separations in Glycoconjugate Analysis

Chromatographic and electrophoretic techniques are fundamental for the separation, purification, and analysis of glycoconjugates. For SSEA-4, which is often part of a glycosphingolipid, these methods are crucial for its isolation and characterization from complex biological samples.

Thin-layer chromatography (TLC) is a classic and effective method for separating glycolipids. nih.gov In TLC-immunostaining, glycolipids are first separated on a TLC plate based on their polarity. The plate is then incubated with a specific primary antibody against SSEA-4, followed by an enzyme-labeled secondary antibody and a chromogenic substrate. tcichemicals.com This allows for the specific detection and identification of SSEA-4-containing glycolipids in a mixture. nih.govtcichemicals.com

Affinity chromatography, using a resin with a grafted SSEA-4 hexaose structure, can be used to purify SSEA-4 binding proteins. elicityl-oligotech.com Conversely, cell sorting techniques based on SSEA-4 expression are widely used. Magnetic-activated cell sorting (MACS) and fluorescence-activated cell sorting (FACS) use antibodies against SSEA-4 to separate SSEA-4-positive cells (like stem cells) from a heterogeneous population. miltenyibiotec.comnih.gov These methods are essential for both research and potential therapeutic applications by enabling the enrichment of specific cell populations. nih.gov

Future Research Trajectories and Emerging Paradigms in Ssea 4 Hexaose β Nac Propargyl Applications

Design and Synthesis of Next-Generation SSEA-4 Probes with Enhanced Specificity or Functionality

The development of advanced molecular probes is fundamental to deepening our understanding of SSEA-4 biology. SSEA-4 hexaose-β-NAc-Propargyl serves as a versatile platform for creating next-generation probes. Through "click" chemistry, the terminal alkyne of the propargyl group can be readily conjugated with a wide array of reporter molecules, such as fluorescent dyes, biotin (B1667282), or spin labels, to facilitate visualization and pull-down experiments.

Future research will likely focus on the synthesis of probes with enhanced properties. For instance, the incorporation of environmentally sensitive fluorophores could allow for real-time monitoring of SSEA-4's engagement with its binding partners or changes in its local microenvironment. Furthermore, the design of photo-crosslinkable probes, by attaching photoreactive groups to the SSEA-4 hexaose, would enable the covalent trapping and subsequent identification of SSEA-4-interacting proteins, providing invaluable insights into its signaling pathways. The synthesis of fluorescently labeled analogs of SSEA-4 has already been achieved, providing a proof-of-concept for the development of these more advanced tools. nih.gov

Integration with Spatial Glycomics and Single-Cell Glyco-Profiling Technologies

The heterogeneity of SSEA-4 expression within cell populations and tissues necessitates analytical methods with high spatial and single-cell resolution. Spatial glycomics, which aims to map the distribution of glycans in tissues, stands to benefit significantly from the use of this compound. By employing clickable probes in combination with advanced mass spectrometry imaging techniques, it will be possible to visualize the precise localization of SSEA-4-binding sites within complex tissue architectures at near-cellular resolution. nih.gov

At the single-cell level, this compound can be used to develop novel glyco-profiling technologies. For example, cells could be treated with the propargyl-tagged SSEA-4, followed by conjugation to a unique DNA barcode via a click reaction. This would allow for the quantification of SSEA-4 binding at the single-cell level using sequencing-based readouts, a technique that could unravel the functional significance of SSEA-4 heterogeneity in development and disease. Single-cell profiling of surface glycosphingolipids is an emerging field that will be greatly advanced by such tools. nih.gov

Exploration in Tissue Engineering and Regenerative Medicine Scaffolds (e.g., functionalizing biomaterials)

SSEA-4 is a well-established marker for various types of stem cells, including mesenchymal stem cells (MSCs), which are of great interest in tissue engineering and regenerative medicine. researchgate.net The ability to control the behavior of stem cells is paramount to the success of these therapies. This compound offers a novel strategy for functionalizing biomaterial scaffolds to create microenvironments that can modulate stem cell fate.

By immobilizing the propargyl-tagged SSEA-4 onto the surface of a scaffold via click chemistry, it may be possible to promote the adhesion, proliferation, or differentiation of stem cells in a controlled manner. For instance, scaffolds decorated with SSEA-4 could be used to enrich for and expand a specific population of MSCs for subsequent therapeutic applications. researchgate.net Furthermore, by co-immobilizing SSEA-4 with other signaling molecules, it may be possible to create complex, biomimetic niches that can direct the formation of specific tissues.

Translational Research Applications in In Vitro Diagnostic Development (e.g., biomarker discovery in cell lines)

The aberrant expression of SSEA-4 has been linked to a variety of cancers, including prostate, breast, and glioblastoma, making it a promising biomarker for cancer diagnosis and prognosis. nih.govpnas.orgnih.gov this compound can be a valuable tool in the development of novel in vitro diagnostics. For example, it can be used to develop highly sensitive and specific assays for the detection of SSEA-4-positive cells in patient samples, such as liquid biopsies.

By conjugating the propargyl-tagged SSEA-4 to a reporter enzyme or a nanoparticle, it is possible to create a diagnostic probe that can be used in a variety of assay formats, such as ELISA or lateral flow assays. Furthermore, in the context of biomarker discovery, this compound can be used to isolate and characterize SSEA-4-positive cell populations from cancer cell lines or patient-derived xenografts. nih.gov This can lead to the identification of novel therapeutic targets and a better understanding of the role of SSEA-4 in cancer progression. pnas.org

Cancer TypeAssociation with SSEA-4Reference
Prostate CancerHigh expression correlates with malignant behavior nih.gov
Breast CancerExpression linked to malignant behavior mdpi.com
GlioblastomaHigh expression observed in GBM cell lines pnas.org
Lung CancerIncreased expression in TKI-resistant NSCLC pnas.org

Elucidating Novel Biological Roles of SSEA-4 Through Propargyl-Tagged Ligands

While SSEA-4 is known to be involved in processes such as cell adhesion and the maintenance of pluripotency, its full range of biological functions remains to be elucidated. pnas.orgpatsnap.com Propargyl-tagged SSEA-4 ligands are powerful tools for dissecting the molecular mechanisms underlying SSEA-4's roles. By using these ligands in affinity-based pull-down experiments coupled with mass spectrometry, researchers can identify novel SSEA-4 binding partners.

The identification of these interacting proteins will provide critical clues about the signaling pathways that are modulated by SSEA-4. Furthermore, by attaching the propargyl-tagged SSEA-4 to a solid support, it is possible to create an affinity matrix for the isolation and characterization of SSEA-4-binding proteins from cell lysates or conditioned media. This approach has the potential to uncover previously unknown functions of SSEA-4 in both normal physiology and disease states.

Development of Automated Platforms for Glycoconjugate Synthesis and Screening

The synthesis of complex glycans and glycoconjugates, such as this compound, is a labor-intensive and highly specialized process. The development of automated platforms for glycoconjugate synthesis would greatly accelerate research in glycoscience by making these important molecules more readily accessible to the broader scientific community. researchgate.netsonar.chnih.gov

Q & A

Basic Questions

Q. What are the established methods for synthesizing SSEA-4 hexaose-β-NAc-Propargyl, and how can researchers optimize reaction conditions?

  • Methodological Answer : Synthesis typically involves glycan assembly using solid-phase chemical or enzymatic strategies. Researchers should first conduct a literature review to identify foundational protocols (e.g., propargyl group conjugation via click chemistry). Optimization requires systematic variation of parameters (e.g., temperature, catalyst concentration) using Design of Experiments (DoE) frameworks. For example, split-plot designs can isolate variables like reaction time vs. reagent purity . Critical evaluation of yields and byproducts via HPLC or LC-MS is essential to refine conditions .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Multimodal characterization is required:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify glycosidic linkages and propargyl modification.
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS for molecular weight validation.
  • Chromatography : HPLC with evaporative light scattering (ELS) or charged aerosol detection (CAD) to assess purity.
    Reproducibility should be ensured by repeating analyses across independent batches and cross-validating with orthogonal techniques .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the biological activity of this compound in cellular models?

  • Methodological Answer : Use a hierarchical experimental design to account for variability. For example:

  • Primary Variables : Cell type (e.g., pluripotent vs. cancer stem cells), concentration gradients.
  • Secondary Variables : Incubation time, serum-free vs. serum-containing media.
    A split-split plot design (as in agricultural studies) allows nested variables, with replicates stratified by biological and technical factors . Include controls for non-specific binding (e.g., scrambled glycans) and validate results via flow cytometry or immunofluorescence .

Q. How can researchers resolve contradictions in literature regarding SSEA-4’s role in cell adhesion versus immune evasion?

  • Methodological Answer : Conduct comparative studies using isogenic cell lines (e.g., CRISPR-edited SSEA-4 knockout vs. wild-type). Quantify binding affinities via surface plasmon resonance (SPR) and correlate with functional assays (e.g., T-cell activation inhibition). Meta-analyses of existing datasets can identify confounding variables (e.g., glycan presentation density) . Critical evaluation of experimental contexts (e.g., 2D vs. 3D culture systems) is key to reconciling discrepancies .

Q. What frameworks guide the integration of this compound findings into broader glycoscience theories?

  • Methodological Answer : Link results to conceptual frameworks like the "glycosynapse" hypothesis, which posits glycan-mediated signaling hubs. Use systems biology approaches (e.g., network analysis of glycan-protein interactions) to map SSEA-4’s role in stem cell niches. Theoretical alignment requires iterative refinement: initial hypotheses should be tested via knockout/knockdown models, with findings contextualized within evolutionary conservation or tissue-specific expression patterns .

Q. What are the methodological challenges in isolating this compound from complex biological matrices?

  • Methodological Answer : Challenges include low abundance and structural similarity to endogenous glycans. Solutions involve:

  • Affinity Purification : Use anti-SSEA-4 antibodies or lectins (e.g., Amaranthus caudatus lectin) coupled to magnetic beads.
  • Chemical Enrichment : Propargyl-specific biotinylation followed by streptavidin pull-down.
    Validate specificity via competitive elution (e.g., free SSEA-4 oligosaccharides) and confirm recovery rates using spiked internal standards .

Q. How can the environmental stability and ecological impact of this compound be assessed?

  • Methodological Answer : Follow ecotoxicological frameworks (e.g., OECD Guidelines 301/302) to evaluate biodegradation and bioaccumulation. Use high-resolution mass spectrometry (HRMS) to track degradation products in simulated aquatic systems. Pair with in silico tools like EPI Suite™ to predict partition coefficients (log P) and persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.